tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate
Description
tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrido[2,3-b]pyrazine core fused with a tert-butyl carbamate group.
Properties
IUPAC Name |
tert-butyl 3,4-dihydro-2H-pyrido[2,3-b]pyrazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-12(2,3)17-11(16)15-8-7-14-10-9(15)5-4-6-13-10/h4-6H,7-8H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDFFKCVZJJBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1934485-48-9 | |
| Record name | tert-butyl 1H,2H,3H,4H-pyrido[2,3-b]pyrazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of enaminone intermediates with tert-butyl hydrazine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent mixture of ethyl acetate and water, leading to the formation of the desired product with high regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to preserve the integrity of the pyridopyrazine core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives with altered electronic properties.
Scientific Research Applications
tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.
Industry: The compound’s unique structure makes it useful in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain kinases involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Trends
- Solubility : The tert-butyl carbamate group in the target compound likely offers better organic solubility compared to carboxamide derivatives (e.g., ) .
- Stability : Sulfur-containing analogs (e.g., –4) exhibit discontinued availability, suggesting challenges in synthesis or stability under storage conditions .
- Biological Activity : Carboxamide derivatives with halogen substituents () show promise in targeting kinases, leveraging halogen bonding for potency .
Biological Activity
Tert-butyl 3,4-dihydropyrido[2,3-b]pyrazine-1(2H)-carboxylate is a heterocyclic compound with a unique structural framework that has garnered interest in medicinal chemistry. This article explores its biological activity, focusing on its potential applications in pharmacology, particularly against infectious diseases such as tuberculosis.
Structural Profile
- Molecular Formula : C₁₂H₁₇N₃O₂
- SMILES : CC(C)(C)OC(=O)N1CCNC2=C1C=CC=N2
- InChIKey : ZPDFFKCVZJJBLT-UHFFFAOYSA-N
Biological Activity Overview
Despite limited literature directly addressing the biological activity of this compound, related compounds have shown promising results in various studies. The compound's structural similarities to known bioactive molecules suggest potential therapeutic properties.
Antitubercular Activity
Recent research has highlighted the importance of hybrid compounds that combine pyrazine and triazole scaffolds for their antitubercular properties. A study synthesized several compounds, including those related to pyrido[2,3-b]pyrazines, and evaluated their efficacy against Mycobacterium tuberculosis (Mtb) using the MABA assay. Notably, compounds with similar scaffolds exhibited minimum inhibitory concentrations (MICs) as low as ≤21.25 μM against Mtb strains .
Study on Hybrid Compounds
A notable study synthesized a series of hybrid compounds that included pyrazine derivatives. The results indicated that several of these compounds demonstrated significant antibacterial and antifungal activities alongside low cytotoxicity in Vero cell lines . The most potent compounds were docked within the active site of the DprE1 enzyme from Mtb, suggesting a mechanism of action that could be relevant for this compound.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and properties of related compounds:
| Compound Name | Structure | Activity | MIC (μM) | Cytotoxicity (IC₅₀ μM) |
|---|---|---|---|---|
| Compound T4 | Pyrazine | Antitubercular | ≤21.25 | >375 |
| Compound T5 | Pyrazole | Antibacterial | Not specified | >375 |
| tert-butyl 3,4-dihydropyrido[2,3-b]pyrazine-1-carboxylate | TBD | TBD | TBD | TBD |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
